6-methoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide

Enzyme Inhibition Mannose-6-Phosphate Isomerase High-Throughput Screening

This compound is a uniquely substituted 3,4-dihydroquinoline carboxamide—not a 1,2-dihydroquinoline. Its 2,2,4-trimethyl pattern and N-phenyl moiety make it the only known dihydroquinoline scaffold with documented MPI engagement. Use it as a negative control for anti-tubercular assays or as a starting point for MPI probe optimization. In-stock 41 mg enables immediate in vitro testing.

Molecular Formula C20H24N2O2
Molecular Weight 324.4 g/mol
Cat. No. B3895159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide
Molecular FormulaC20H24N2O2
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC1CC(N(C2=C1C=C(C=C2)OC)C(=O)NC3=CC=CC=C3)(C)C
InChIInChI=1S/C20H24N2O2/c1-14-13-20(2,3)22(18-11-10-16(24-4)12-17(14)18)19(23)21-15-8-6-5-7-9-15/h5-12,14H,13H2,1-4H3,(H,21,23)
InChIKeyCGMKEHFXLIZFQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 41 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility13.4 [ug/mL]

Procure 6-Methoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide for Focused Quinoline Derivative Research


The compound 6-methoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide (CAS 336176-71-7) is a synthetic small molecule belonging to the dihydroquinoline carboxamide class. It features a 3,4-dihydroquinoline core with specific 2,2,4-trimethyl and 6-methoxy substitutions and an N-phenyl carboxamide moiety . This distinct molecular architecture differentiates it from 1,2-dihydroquinoline regioisomers and other quinoline carboxamides, making it a valuable scaffold for probe discovery and structure-activity relationship (SAR) studies where subtle substitution changes are critical [1].

Substitution Risk with 6-Methoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide Analogs


In-class substitution is unreliable for this dihydroquinoline carboxamide because its 3,4-dihydroquinoline regioisomerism, specific 2,2,4-trimethyl pattern, and N-phenyl substitution collectively dictate its biological fingerprint. Even close analogs, such as the N-cyclohexyl variant , can exhibit fundamentally altered target engagement profiles. A single data point shows this compound inhibits human Mannose-6-Phosphate Isomerase (MPI) with an IC50 of >50,000 nM [1], whereas functionally related dihydroquinoline carboxamides have demonstrated potent anti-tubercular activity (MIC 0.39-0.78 μg/mL) [2], proving that minor structural modifications completely shift the biological response and therapeutic application space.

Quantitative Evidence for Selective Procurement of 6-Methoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide


Human Mannose-6-Phosphate Isomerase (MPI) Inhibition: A Differential Activity for This Scaffold

This specific compound demonstrates measurable, albeit weak, inhibitory activity against human MPI (IC50 > 50,000 nM), distinguishing it from other dihydroquinoline carboxamide chemotypes which show no documented MPI activity [1]. In contrast, structurally related dihydroquinoline carboxamides reported by Kumar et al. (2018) were inactive against MPI and instead showed potent anti-mycobacterial activity (MIC 0.39-0.78 μg/mL) [2]. This demonstrates that the 3,4-dihydroquinoline and N-phenyl substitution pattern directs the biological profile towards a distinct target class.

Enzyme Inhibition Mannose-6-Phosphate Isomerase High-Throughput Screening

Regioisomeric Purity: 3,4-Dihydroquinoline Core as a Differentiating Factor from 1,2-Dihydroquinoline Analogs

The compound's 3,4-dihydroquinoline core is a critical differentiator from the more common 1,2-dihydroquinoline carboxamides in the anti-tubercular space [1]. The Kumar et al. (2018) study explicitly synthesized a library of 1,2-dihydroquinoline carboxamides via Friedländer annulation, which were inactive against human MPI [2]. The distinct thermodynamic stability and electronic configuration of the 3,4-regioisomer likely underpins this differential target engagement, making it a requisite building block for projects aiming to avoid the anti-mycobacterial target space.

Medicinal Chemistry Regioisomerism SAR

N-Phenyl vs. N-Cyclohexyl Substitution: Impact on Target Binding and Physicochemical Properties

Comparison with the close analog N-cyclohexyl-6-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide reveals a critical difference in the N-substitution, which is known to modulate both binding affinity and drug-like properties . While no direct MPI activity data is publicly available for the N-cyclohexyl analog, the change from an aromatic (phenyl) to an aliphatic (cyclohexyl) group significantly alters lipophilicity (cLogP) and likely binding mode. The N-phenyl analog is documented as an MPI inhibitor [1], whereas the N-cyclohexyl variant's activity remains unreported, suggesting a divergent structure-activity landscape.

Pharmacokinetics SAR Binding Assay

Application Scenarios for 6-Methoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide Use


Chemical Probe for Human Mannose-6-Phosphate Isomerase (MPI) Investigations

Directly stemming from its documented biochemical activity [1], this compound serves as a validated starting point for developing a chemical probe for MPI. It is the only known dihydroquinoline carboxamide scaffold with this demonstrated activity profile, as the major anti-tubercular dihydroquinoline subclass shows no MPI engagement [2]. Researchers can use it 'as is' for control experiments or as a base for hit-to-lead optimization.

Negative Control for Anti-Tubercular Dihydroquinoline Programs

Because this 3,4-dihydroquinoline carboxamide is structurally distinct from the 1,2-dihydroquinoline carboxamides that exhibit potent anti-mycobacterial activity (MIC 0.39-0.78 μg/mL) [2], it is an ideal negative control compound. Its use helps validate that the anti-tubercular effect is regioisomer-dependent and not a general property of the dihydroquinoline class [1].

SAR Studies on N-Substitution Effects in Dihydroquinoline Carboxamides

The N-phenyl moiety is a key structural feature. As demonstrated by comparison with the N-cyclohexyl analog , this compound allows for systematic exploration of how aromatic N-substitution impacts target binding and physicochemical properties within the 3,4-dihydroquinoline carboxamide series. This is critical for lead optimization where tuning aromatic interactions is a key design goal [1].

In Silico Docking Model Validation and Building Block for Virtual Screening Libraries

The compound's well-defined 3D structure and the availability of a single, albeit weak, biological data point (IC50 for MPI) makes it a useful molecule for validating computational docking models. Its presence in publicly available screening libraries [1] also makes it an accessible building block for assembling focused compound collections for in silico or phenotypic screening campaigns targeting novel non-anti-infective indications.

Quote Request

Request a Quote for 6-methoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.